N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a cyclopropanecarboxamide moiety. It is primarily studied for its potential biological activities and applications in various scientific research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a suitable base.
Formation of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction, followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives with altered functional groups.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing chemical and biological interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
Uniqueness
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)17(21)19-9-3-4-13-10-14(7-8-15(13)19)18-16(20)12-5-6-12/h7-8,10-12H,3-6,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQPZUPCZCQCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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